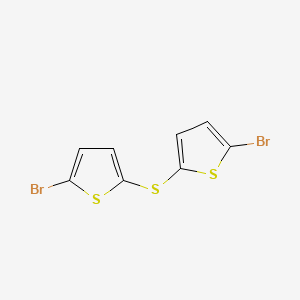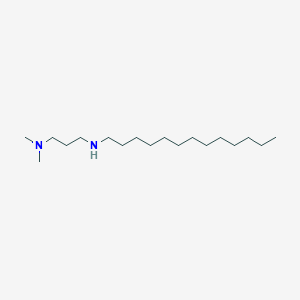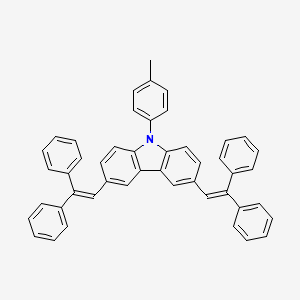![molecular formula C13H18O3 B12564050 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 190774-89-1](/img/structure/B12564050.png)
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol is an organic compound characterized by a dioxolane ring attached to a phenylethyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol typically involves the reaction of phenylethyl alcohol with ethylene oxide in the presence of a catalyst such as aluminum trichloride. This reaction forms an intermediate aluminum alkoxide, which is subsequently hydrolyzed to yield the desired product . Another method involves the hydrogenation of styrene oxide to produce phenylethyl alcohol, which can then be reacted with ethylene oxide to form the target compound .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic receptors, while the dioxolane ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanol: A simpler compound with a phenylethyl group attached to a hydroxyl group.
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenol: A compound with a similar dioxolane ring but with a phenol group instead of ethan-1-ol.
Uniqueness
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol is unique due to the presence of both a dioxolane ring and an ethan-1-ol moiety, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
190774-89-1 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethanol |
InChI |
InChI=1S/C13H18O3/c14-9-8-13(15-10-11-16-13)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |
Clé InChI |
CNRPQYTYOKIYST-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CCC2=CC=CC=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)
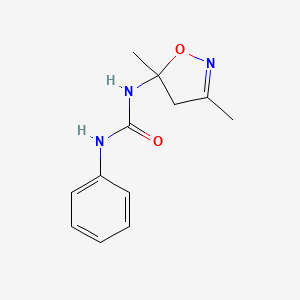
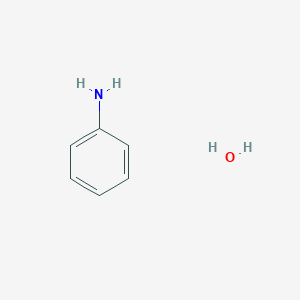
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
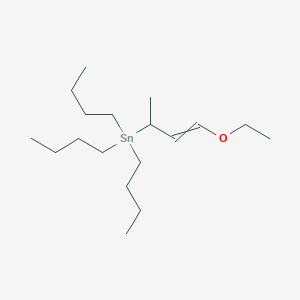
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
